1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone is an organic compound belonging to the class of N-aryl piperazines. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. Notably, N-aryl piperazines have been explored for their potential as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . These modulators enhance the activity of mGlu5 receptors, which play a crucial role in various neurological processes.
The synthesis of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine typically involves a multi-step process:
The molecular structure of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine features:
The structural formula can be represented as follows:
This structure contributes to its unique properties and potential interactions within biological systems .
1-Acetyl-4-(2,4-difluorobenzyl)piperazine is involved in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and materials science .
The mechanism of action of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine is not fully elucidated but is believed to involve interactions with various biological targets:
Further investigations are necessary to clarify its exact mechanisms and therapeutic potential .
The physical and chemical properties of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine include:
These properties are essential for determining suitable applications in laboratory settings and industrial processes .
1-Acetyl-4-(2,4-difluorobenzyl)piperazine has several notable applications:
Research continues to explore its full potential across these fields as new synthetic methods and biological assays are developed .
The compound 1-Acetyl-4-(2,4-difluorobenzyl)piperazine is systematically named as 1-[4-[(2,4-Difluorophenyl)methyl]-1-piperazinyl]ethanone under IUPAC conventions. Its molecular formula is C₁₃H₁₆F₂N₂O, with a molecular weight of 254.28 g/mol. The structure integrates a piperazine core modified at the N1 position by an acetyl group (–COCH₃) and at the N4 position by a 2,4-difluorobenzyl moiety (–CH₂C₆H₃F₂). This arrangement creates a polar amide linkage and a lipophilic aromatic region, resulting in a calculated partition coefficient (cLogP) of ~1.8, indicative of moderate lipophilicity suitable for blood-brain barrier penetration [1] [3] [10].
Table 1: Chemical Identifiers of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine
Property | Value |
---|---|
CAS Registry Number | 416894-09-2 |
Molecular Formula | C₁₃H₁₆F₂N₂O |
Molecular Weight | 254.28 g/mol |
IUPAC Name | 1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone |
Synonyms | 1-Acetyl-4-[(2,4-difluorophenyl)methyl]piperazine; 1-[4-[(2,4-Difluorophenyl)methyl]-1-piperazinyl]ethanone |
XLogP | ~1.8 (Predicted) |
While direct crystallographic data for 1-Acetyl-4-(2,4-difluorobenzyl)piperazine is limited in the literature, studies on structurally analogous piperazine derivatives reveal consistent conformational behavior. X-ray analyses of compounds like 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone (C₁₃H₁₅ClF₂N₂O) confirm that the piperazine ring adopts a chair conformation with substituents in equatorial positions. The benzyl group aligns nearly perpendicular to the piperazine plane (dihedral angle: 85–90°), minimizing steric strain. The crystal system is orthorhombic (space group P2₁2₁2₁) with unit cell parameters a = 7.895 Å, b = 8.512 Å, c = 19.884 Å, and density of 1.435 g/cm³. Non-covalent interactions, including C–H···O hydrogen bonds and van der Waals forces, stabilize the lattice [4] [9].
Structural modifications at the linker or aromatic region significantly alter physicochemical and biological properties. Key comparisons include:
Table 2: Structural and Property Comparison of Key Piperazine Derivatives
Compound | Linker Type | Core Heterocycle | cLogP | Key Applications |
---|---|---|---|---|
1-Acetyl-4-(2,4-difluorobenzyl)piperazine | –CH₂– | Piperazine | 1.8 | Pharmaceutical intermediate |
1-Acetyl-4-(2',4'-difluorobenzoyl)piperidine | –C(O)– | Piperidine | 3.89 | Chemical synthesis intermediate |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide | –NHC(O)NH– | Piperazine + Piperidine | 3.5 | M4 receptor antagonist [7] |
mGluR2 PAM 9 (Triazolopyridine) | –CH₂– | Piperazine | 3.38 | PET radiotracer [5] |
Deuterated analogues of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine are synthesized to enhance metabolic stability for pharmacokinetic or imaging studies. Key approaches include:
These isotopes serve as:
Table 3: Synthesis Pathways for Deuterated Analogues
Isotopologue | Synthetic Route | Key Reagents | Application |
---|---|---|---|
[D₂]-Benzyl | Reductive amination | NaBD₄, D₇-benzaldehyde | Metabolic stability studies |
[D₃]-Acetyl | H/D exchange at acetyl methyl | D₂O, Pd/C | MS internal standard |
[¹⁸F]-Difluorobenzyl | Nucleophilic aromatic substitution | K¹⁸F, K₂.2.2, Cu(OTf)₂ | PET neuroimaging [5] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: